molecular formula C20H23NO B1359464 2-Methyl-4'-piperidinomethyl benzophenone CAS No. 898770-93-9

2-Methyl-4'-piperidinomethyl benzophenone

Cat. No. B1359464
M. Wt: 293.4 g/mol
InChI Key: WMDRKNUTYFYMGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzophenone derivatives can be achieved through various methods. One common method is the Friedel-Crafts reactions using AlCl3 as the catalyst . Other methods include organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone .

Scientific Research Applications

Environmental and Health Impact Studies

Benzophenones, including 2-Methyl-4'-piperidinomethyl benzophenone, are primarily studied for their environmental and health impacts. They are commonly used as UV filters or absorbers in various products. Research has shown that certain benzophenones can pass through the placental barrier, indicating a need for further investigation into their potential endocrine-disrupting properties and risks to developing fetuses (Krause et al., 2018).

Application in Material Sciences

Benzophenones are also researched for their role in material sciences. A study explored the synthesis of novel additives substituted with benzophenone groups, highlighting their potential in controlling the thermal and photo-oxidation of polyethylene (Acosta et al., 1996). Another study described the use of a benzophenone derivative as a polytopic linker in creating laminar hybrid materials with magnetic properties (Hu et al., 2009).

Medicinal Chemistry

In medicinal chemistry, benzophenone derivatives are being investigated for their anti-tumor and proapoptotic effects. Research has demonstrated that specific benzophenone analogues can inhibit proliferation and induce apoptosis in tumor cells (Prabhakar et al., 2006). Another study synthesized novel compounds starting with 2-hydroxybenzophenones, revealing their potential as anti-malarial agents (Wiesner et al., 2003).

Analytical Chemistry

In analytical chemistry, methods are being developed to detect benzophenones in various samples. One study described a technique for analyzing benzophenone in breakfast cereals, showcasing the versatility of benzophenones in analytical applications (Van Hoeck et al., 2010).

Synthesis and Chemical Reactions

Research on benzophenones also focuses on their synthesis and chemical reactions. For instance, a study detailed efficient routes for synthesizing a novel benzophenone derivative (Tang et al., 2006). Another explored the photo-degradation of polypropylene sensitized by benzophenone (Kubota et al., 1990).

properties

IUPAC Name

(2-methylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-16-7-3-4-8-19(16)20(22)18-11-9-17(10-12-18)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDRKNUTYFYMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642672
Record name (2-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4'-piperidinomethyl benzophenone

CAS RN

898770-93-9
Record name Methanone, (2-methylphenyl)[4-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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